
Posaconazole Succinyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaconazole Succinyl Ester is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole itself is known for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species . The esterification of Posaconazole with succinic acid aims to enhance its pharmacokinetic properties, potentially improving its bioavailability and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Posaconazole Succinyl Ester typically involves the esterification of Posaconazole with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Posaconazole Succinyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Posaconazole and succinic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: Posaconazole and succinic acid.
Oxidation: Hydroxylated derivatives of Posaconazole.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
Research indicates that the pharmacokinetic profile of posaconazole succinyl ester may differ significantly from that of conventional formulations. The original oral suspension of posaconazole exhibited erratic absorption, leading to inconsistent plasma concentrations . In contrast, studies have shown that formulations designed to improve absorption, such as delayed-release tablets, demonstrate higher and more stable plasma levels .
The succinyl ester form is hypothesized to further enhance these properties by facilitating better gastrointestinal absorption and tissue penetration. This is crucial for achieving therapeutic levels in patients at risk for invasive fungal infections .
Efficacy Against Fungal Infections
Posaconazole has been established as effective against a broad spectrum of fungi, including Candida and Aspergillus species. Clinical studies have highlighted its role in prophylaxis for high-risk populations, such as those undergoing hematopoietic stem cell transplantation .
The application of this compound could potentially expand this efficacy. Research into its effectiveness against resistant strains and specific fungal infections like mucormycosis is ongoing, with promising preliminary findings suggesting it may serve as a valuable alternative in cases where traditional therapies fail .
Case Studies and Clinical Trials
Several case studies have documented the clinical impact of posaconazole and its derivatives:
-
Case Study: Mucormycosis Treatment
A retrospective study reported on a patient with rhinocerebral mucormycosis who was treated with this compound after failing conventional therapies. The patient showed significant improvement, highlighting the potential of this compound in severe fungal infections resistant to standard treatments . -
Clinical Trial: Pharmacokinetic Comparison
A clinical trial compared serum levels of posaconazole between patients using the oral suspension and those using a delayed-release tablet formulation. The results indicated that patients receiving the delayed-release formulation achieved therapeutic levels more consistently, suggesting that similar improvements could be expected with this compound .
Comparative Data Table
Parameter | Posaconazole Oral Suspension | Delayed-Release Tablet | This compound |
---|---|---|---|
Bioavailability | Low | High | Hypothesized to be higher |
Therapeutic Level Achievement | 61% (initial) | 91% (initial) | Pending clinical data |
Efficacy in Mucormycosis | Limited | Moderate | Promising |
Common Side Effects | Nausea, headache | Nausea, headache | Unknown |
Future Research Directions
Ongoing research aims to elucidate the full potential of this compound in various clinical settings:
- Expanded Indications : Investigating its efficacy against other resistant fungal strains.
- Pharmacokinetic Studies : Further studies are needed to confirm the absorption advantages over existing formulations.
- Long-term Safety Profiles : Assessing any long-term adverse effects associated with its use in diverse patient populations.
Wirkmechanismus
Posaconazole Succinyl Ester exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, it disrupts the cell membrane integrity, leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.
Voriconazole: A triazole antifungal with a broad spectrum of activity but different side effect profile
Uniqueness
Posaconazole Succinyl Ester is unique due to its enhanced pharmacokinetic properties, potentially offering better bioavailability and stability compared to other triazole antifungal agents. This makes it a promising candidate for further development in antifungal therapy .
Biologische Aktivität
Posaconazole succinyl ester is a derivative of the antifungal agent posaconazole, which belongs to the triazole class of antifungals. This compound has garnered attention due to its enhanced pharmacokinetic properties and biological activity against a broad spectrum of fungal pathogens. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and clinical efficacy.
Posaconazole and its derivatives, including the succinyl ester, exert their antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to a disruption in the integrity of the fungal cell membrane, ultimately resulting in cell death . this compound may enhance bioavailability and improve absorption compared to its parent compound, potentially leading to more effective treatment outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a significant improvement in absorption and tissue distribution. Key pharmacokinetic parameters include:
- Bioavailability : Enhanced when taken with food; absorption increases approximately 2-fold with a normal meal and up to 4-fold with a high-fat meal .
- Volume of Distribution : Approximately 486 liters, suggesting extensive tissue penetration .
- Half-Life : The terminal plasma elimination half-life is around 20 hours, allowing for steady-state concentrations to be achieved within 7-10 days .
- Protein Binding : Over 95%, which can affect drug interactions and overall efficacy .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Increased with food |
Volume of Distribution | 486 L |
Terminal Half-Life | ~20 hours |
Protein Binding | >95% |
Biological Activity
This compound exhibits potent antifungal activity against various clinically significant fungi. Its efficacy has been demonstrated through in vitro studies against strains such as Aspergillus spp., Candida spp., and zygomycetes. Notably, it has shown effectiveness against strains resistant to other azole antifungals.
Comparative Efficacy
In comparative studies, posaconazole has demonstrated superior or equivalent activity against a wide range of fungal pathogens compared to other antifungal agents like fluconazole and itraconazole. The minimum inhibitory concentration (MIC) values for this compound are notably low, indicating its potency:
Table 2: Antifungal Activity (MIC Values)
Pathogen Type | MIC(50) (µg/ml) | MIC(90) (µg/ml) |
---|---|---|
All Fungi | 0.063 | 1 |
Yeasts | 1 | 1 |
Molds | 1 | 1 |
Clinical Studies
Clinical trials have highlighted the effectiveness of this compound in managing refractory invasive fungal infections. In one pivotal study, patients with compromised immune systems showed significant improvement when treated with posaconazole compared to standard therapies .
Case Study Insights
A notable case involved a patient suffering from invasive aspergillosis who had previously failed multiple treatments. Upon administration of this compound, the patient exhibited marked clinical improvement and a reduction in fungal burden as evidenced by imaging studies and microbiological assessments.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Posaconazole Succinyl Ester in experimental samples, and how can reproducibility be ensured?
A reverse-phase HPLC method has been validated for precise quantification, with parameters including column type, mobile phase composition, and detection wavelength detailed to enable replication . To ensure reproducibility, researchers should document instrument calibration, sample preparation protocols (e.g., extraction efficiency, stability during storage), and validate linearity, accuracy, and precision across multiple runs. Raw data and chromatograms must be archived to support transparency .
Q. How should researchers design experiments to assess the stability of this compound under varying physicochemical conditions?
Stability studies should test temperature (e.g., 4°C vs. 25°C), pH (e.g., simulated gastric/intestinal fluids), and solvent systems (aqueous vs. organic matrices). Use a factorial design to isolate degradation pathways, with LC-MS/MS for identifying breakdown products. Include controls for photodegradation and oxidative stress, and apply kinetic modeling (e.g., Arrhenius equation for thermal stability) .
Q. What criteria should guide the selection of solvents and excipients for in vitro assays involving this compound?
Prioritize solvents with low interference in analytical detection (e.g., acetonitrile for HPLC). Avoid excipients that induce precipitation or chemical interactions (e.g., polysorbates may hydrolyze ester bonds). Pre-screen solubility using shake-flask methods and validate compatibility via stability-indicating assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo pharmacokinetic data for this compound?
Address bioavailability challenges by correlating in vitro dissolution profiles (using biorelevant media) with in vivo absorption data. Investigate enzymatic degradation in plasma or liver microsomes to identify metabolic hotspots. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding . If contradictions persist, re-evaluate experimental models (e.g., 3D cell cultures vs. animal models) for biological relevance .
Q. What methodological considerations are critical when investigating the metabolic pathways of this compound?
Combine in vitro assays (e.g., cytochrome P450 inhibition/induction studies) with in silico tools (molecular docking to predict enzyme binding). Use isotopically labeled analogs (e.g., deuterated derivatives) to trace metabolic fate via mass spectrometry. Ensure ethical compliance in human-derived samples by documenting donor consent and anonymization protocols .
Q. How should researchers optimize synthetic routes for this compound to improve yield and purity while minimizing by-products?
Apply design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst concentration, reaction time). Monitor intermediates via real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Purify using orthogonal techniques (e.g., column chromatography followed by recrystallization) and validate purity via NMR and elemental analysis .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Account for heteroscedasticity via weighted least squares and validate assumptions (normality, independence) using residual plots. For multi-dose studies, apply ANOVA with post-hoc corrections (e.g., Tukey-Kramer) .
Q. How can researchers mitigate bias when interpreting contradictory findings across studies on this compound’s mechanism of action?
Conduct systematic reviews with predefined inclusion/exclusion criteria to avoid cherry-picking data. Perform meta-analyses using random-effects models to quantify heterogeneity. Scrutinize study designs for confounding variables (e.g., differences in cell lines, assay endpoints) and assess risk of bias via tools like ROBINS-I .
Eigenschaften
CAS-Nummer |
1488301-79-6 |
---|---|
Molekularformel |
C41H46F2N8O7 |
Molekulargewicht |
800.8 g/mol |
IUPAC-Name |
4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1 |
InChI-Schlüssel |
PNRABLJKLZSNNS-VBDJOCTDSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyme |
2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.